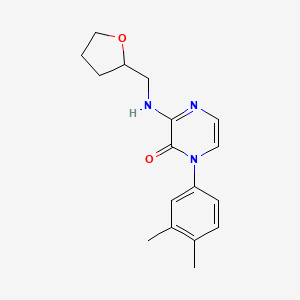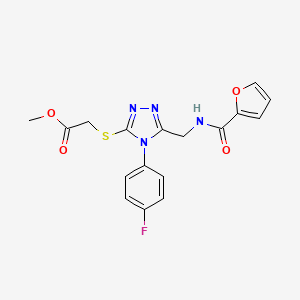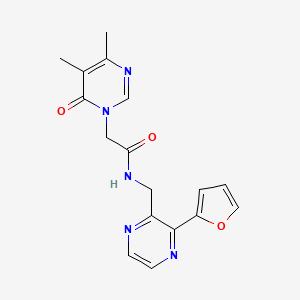
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H17N5O3 and its molecular weight is 339.355. The purity is usually 95%.
BenchChem offers high-quality 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Applications
A series of compounds, including pyridines, pyrimidinones, oxazinones, and their derivatives, were synthesized for antimicrobial applications. These compounds were prepared using citrazinic acid as a starting material, with various processes such as condensation and cyclization, to produce aminoamide derivatives and methyloxazinones, among others. The antimicrobial screening of these compounds demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Synthesis for Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclics were synthesized and evaluated for their insecticidal and antibacterial potential. These compounds were prepared through cyclocondensation using microwave irradiation and were tested against Pseudococcidae insects and selected microorganisms. The structure-biological activity relationship was explored to understand the impact of synthesized compounds on biological targets (Deohate & Palaspagar, 2020).
Synthesis of Isoxazolines and Isoxazoles
Novel isoxazolines and isoxazoles were synthesized from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition process. This synthesis involved intramolecular cyclization and N-allylation/N-propargyl alkylation, leading to the formation of new isoxazolines and isoxazoles. These compounds were characterized using various spectroscopic methods, and their potential applications were suggested based on their structural properties (Rahmouni et al., 2014).
Antimicrobial Activity of Heterocycles
New heterocycles incorporating antipyrine moiety were synthesized and their antimicrobial activity was evaluated. The key intermediate used in the synthesis was 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, which was converted into various compounds like coumarin, pyridine, pyrrole, and thiazole derivatives. These compounds underwent antimicrobial testing to assess their efficacy against microbes (Bondock et al., 2008).
Biological Activity of Pyrimidinone Derivatives
The synthesis of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivatives was explored for their biological activity, particularly focusing on plant growth stimulating effects. The derivatives showcased a significant impact on plant growth, indicating their potential as agrochemical agents (Pivazyan et al., 2019).
properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-12(2)21-10-22(17(11)24)9-15(23)20-8-13-16(19-6-5-18-13)14-4-3-7-25-14/h3-7,10H,8-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZKKMLDERDTOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NCC2=NC=CN=C2C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

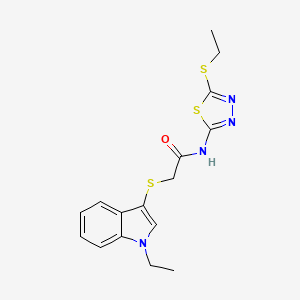
![2-Hydroxy-6-[(3-methylphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B2977835.png)
![2-[7-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2977836.png)
![N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}phenyl)-1-chloroisoquinoline-3-carboxamide](/img/structure/B2977837.png)
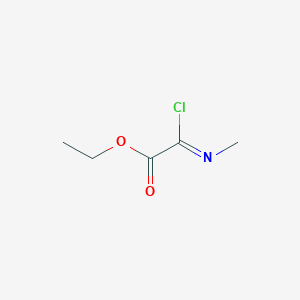
![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2977841.png)
![6-Bromo-3-hydroxy-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B2977842.png)
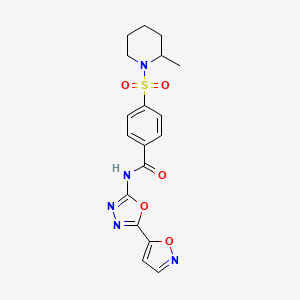
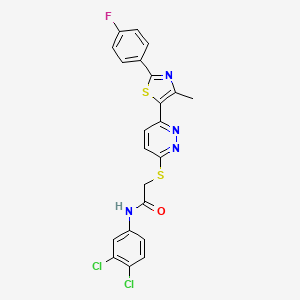
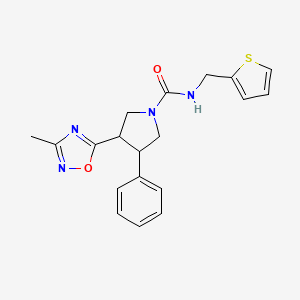
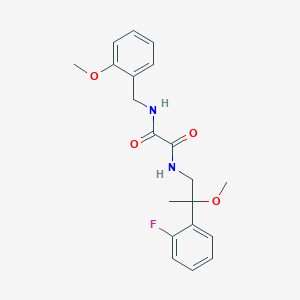
![N-(4-bromophenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2977849.png)
